molecular formula C22H21N3O6S B2589547 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-19-9

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2589547
CAS RN: 1005308-19-9
M. Wt: 455.49
InChI Key: WGGDHNKAQWAFKA-UHFFFAOYSA-N
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Description

The compound is a novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine . It is part of a series of compounds that have been synthesized and evaluated for their antitumor activities .


Synthesis Analysis

The compound was synthesized as part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The synthesis process involved the evaluation of their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Scientific Research Applications

Organic Synthesis

This compound has been synthesized in a two-step reaction . The first step involves the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . The second step is a typical Claisen–Schmidt reaction between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest

One of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound could potentially be used in cancer treatments.

Antioxidant Activity

Compounds with the 1,3-benzodioxol-5-yl group have been reported to have antioxidant properties . This suggests that the compound could potentially be used in treatments for diseases caused by oxidative stress.

HDAC Inhibitors

The compound has been used for the construction of trithiocarbonates as HDAC (Histone deacetylase) Inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.

Antidiabetic Activity

Chalcones, a class of polyphenolic compounds to which this compound belongs, have been reported to have antidiabetic activities . This suggests that the compound could potentially be used in treatments for diabetes.

Mechanism of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . It was found that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-28-16-6-4-14(8-18(16)29-2)21(27)25-22-24-15(11-32-22)9-20(26)23-10-13-3-5-17-19(7-13)31-12-30-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGDHNKAQWAFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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